Product packaging for 2-Fluoro-7-methoxy-1-benzothiophene(Cat. No.:)

2-Fluoro-7-methoxy-1-benzothiophene

Cat. No.: B8463868
M. Wt: 182.22 g/mol
InChI Key: VSPDYWSZYMJNPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-7-methoxy-1-benzothiophene is a fluorinated and methoxylated benzothiophene derivative serving as a versatile chemical building block in organic chemistry, medicinal chemistry, and materials science research. The strategic substitution on the benzothiophene core with electron-donating methoxy and electron-withdrawing fluoro groups makes it a valuable intermediate for constructing complex molecules with tailored electronic and steric properties. In pharmaceutical research, the benzothiophene scaffold is a privileged structure in drug discovery. This specific derivative is of significant interest for the synthesis of compounds for modulating the STING (Stimulator of Interferon Genes) pathway , a central signalling mechanism in the innate immune response . STING agonists are investigated as potential therapeutics for oncology, antiviral applications, and as vaccine adjuvants . Furthermore, benzothiophene-based compounds are extensively explored as anti-cancer agents , with the core structure found in various biologically active molecules and inhibitors . The structural motif is also relevant in developing treatments for allergic, inflammatory, and infectious diseases . Beyond medicinal chemistry, this compound is a candidate precursor in materials science. Benzothiophene and its analogues are key components in developing organic electronics , such as organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs), where their electronic properties can be finely tuned . Handling and Usage Note: This product is intended for research and laboratory use only. It is not certified for human or veterinary diagnostic, therapeutic, or any other clinical applications. Researchers should consult the relevant Safety Data Sheet (SDS) and adhere to all standard laboratory safety protocols before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7FOS B8463868 2-Fluoro-7-methoxy-1-benzothiophene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H7FOS

Molecular Weight

182.22 g/mol

IUPAC Name

2-fluoro-7-methoxy-1-benzothiophene

InChI

InChI=1S/C9H7FOS/c1-11-7-4-2-3-6-5-8(10)12-9(6)7/h2-5H,1H3

InChI Key

VSPDYWSZYMJNPB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1SC(=C2)F

Origin of Product

United States

Synthetic Methodologies for 2 Fluoro 7 Methoxy 1 Benzothiophene and Its Analogues

Retrosynthetic Strategies for the 1-Benzothiophene Core of the Compound

Retrosynthetic analysis of the 1-benzothiophene core involves disconnecting the heterocyclic ring to reveal plausible starting materials. deanfrancispress.com The primary focus lies on the formation of the thiophene (B33073) moiety fused to a pre-existing benzene (B151609) ring.

The formation of the benzothiophene (B83047) ring system can be achieved through various intramolecular cyclization strategies, each with distinct advantages. These methods typically involve forming a carbon-sulfur bond followed by or concurrent with a carbon-carbon bond formation to close the thiophene ring.

Key strategies include:

Intramolecular Cyclization of Aryl Sulfides : This classical approach involves the cyclization of appropriately substituted aryl sulfide (B99878) precursors. For instance, arylmercapto acetals can be cyclized in the gas phase using a ZnCl2-impregnated montmorillonite (B579905) catalyst or in boiling toluene (B28343) with Amberlyst A-15 as the catalyst. chemicalbook.com

Thiolation Annulation Reactions : 2-bromo alkynylbenzenes can react with a sulfur source like sodium sulfide in the presence of a copper catalyst to furnish 2-substituted benzothiophenes. rsc.orgorganic-chemistry.org

Electrophilic Cyclization : o-Alkynyl thioanisoles are versatile precursors that can undergo electrophilic cyclization using reagents like iodine, N-iodosuccinimide (NIS), or bromine to yield 2,3-disubstituted benzothiophenes. nih.gov A stable dimethyl(thiodimethyl)sulfonium tetrafluoroborate (B81430) salt has also been employed effectively for this purpose. organic-chemistry.orgnih.gov

Transition-Metal-Free Cyclization : A highly efficient method involves reacting o-halovinylbenzenes with potassium sulfide. This process proceeds via a direct SNAr-type reaction, cyclization, and subsequent dehydrogenation to yield various 2-substituted benzothiophenes. organic-chemistry.orgorganic-chemistry.org The reactivity of the halogen follows the order F > Cl > Br > I. organic-chemistry.org

Aryne Chemistry : A one-step intermolecular reaction between aryne precursors (generated from o-silylaryl triflates) and alkynyl sulfides provides a powerful route to a wide range of 3-substituted benzothiophenes. rsc.org

Radical Cyclization : A novel route utilizes the intramolecular radical cyclization of polarized ketene (B1206846) dithioacetals, which are derived from o-bromoarylacetonitriles, to form substituted benzothiophenes. nih.gov

Ring Closure StrategyKey Precursor TypeTypical Reagents/CatalystsReference
Thiolation Annulation2-Bromo AlkynylbenzeneNa₂S, CuI/TMEDA rsc.orgorganic-chemistry.org
Electrophilic Cyclizationo-Alkynyl ThioanisoleI₂, NIS, Br₂ organic-chemistry.orgnih.gov
Transition-Metal-Free Cyclizationo-HalovinylbenzeneK₂S, DMF organic-chemistry.orgorganic-chemistry.org
Aryne Reactiono-Silylaryl Triflate + Alkynyl SulfideCsF rsc.org
Radical Cyclizationo-Bromoarylacetonitrile derivativeAIBN, Bu₃SnH (example) nih.gov

The design of precursors for 2-Fluoro-7-methoxy-1-benzothiophene can follow two main pathways:

Linear Synthesis : Starting with a substituted benzene that already contains the methoxy (B1213986) group, such as a methoxythiophenol, and then building the thiophene ring. The fluorine atom can be introduced either before cyclization or onto the completed benzothiophene scaffold.

Convergent Synthesis : Preparing a functionalized benzene ring and a separate thiophene precursor and coupling them. However, for a fused system like benzothiophene, intramolecular cyclization of a single, strategically designed precursor is far more common.

A key precursor could be 2-fluoro-3-methoxythiophenol. An alternative strategy involves starting with a pre-formed benzothiophene and introducing the substituents. For example, methods for the synthesis of 6-methoxy-2-(4-methoxy-phenyl)-benzo[b]thiophene have been developed, which can serve as a basis for creating related methoxy-substituted analogues. jocpr.com The choice of strategy depends on the availability of starting materials and the desired regioselectivity of the substitutions.

Directed Introduction of Fluorine and Methoxy Functionalities

The precise installation of the fluorine atom at the C2 position and the methoxy group at the C7 position is critical. These steps can be performed on the intact benzothiophene ring or incorporated into the precursors before cyclization.

The introduction of a fluorine atom onto the benzothiophene ring can be challenging. The C2 position of benzothiophene is known to be susceptible to electrophilic attack and deprotonation.

Direct C2-Fluorination via Lithiation : A highly relevant synthetic route has been reported for the analogue, 2-fluoro-7-methylbenzo[b]thiophene. prepchem.com This method involves the deprotonation of the C2 position using a strong base like n-butyllithium at low temperatures (-78 °C), followed by quenching the resulting lithiated species with an electrophilic fluorine source such as perchloryl fluoride (B91410) (FClO₃). prepchem.com This approach offers a direct and site-selective way to introduce fluorine at the desired position on a pre-existing 7-substituted benzothiophene ring.

Electrochemical Fluorination : Anodic fluorination has been successfully applied to S-alkyl benzothioate derivatives and benzothiophenone, a cyclic benzothioate. nih.govnih.gov These methods use fluoride salts like Et₄NF·4HF in dichloromethane (B109758) to selectively introduce a fluorine atom at the α-position to the sulfur atom. nih.gov While not demonstrated directly on the benzothiophene aromatic system, this technique shows promise for fluorinating related sulfur heterocycles. thieme-connect.com

Radical Fluorination : The use of electrophilic fluorinating agents like Selectfluor, often in conjunction with photocatalysis, allows for the site-selective radical fluorination of various organic molecules. nju.edu.cn Theoretical studies on the mechanism of fluorination with Selectfluor suggest a single electron transfer (SET) mechanism is preferred for aromatic compounds. rsc.org This could be a potential pathway for the fluorination of benzothiophene derivatives.

Fluorination MethodKey ReagentPosition TargetedCommentsReference
Direct Lithiationn-BuLi, FClO₃C2Demonstrated on 7-methylbenzo[b]thiophene (B81734). Highly site-selective. prepchem.com
Electrochemical FluorinationEt₄NF·4HFα to sulfurApplied to benzothiophenone and benzothioates. nih.govnih.gov
Radical FluorinationSelectfluorVariesGeneral method for radical fluorination; applicability to benzothiophene would require specific investigation. nju.edu.cn

The methoxy group at C7 can either be present in the starting material or introduced during the synthesis.

Ullmann Condensation : A classic method for forming aryl ethers is the Ullmann condensation. This reaction can be used to introduce a methoxy group by reacting a halo-aromatic precursor (e.g., a 7-bromo-2-fluorobenzothiophene) with sodium methoxide (B1231860) in the presence of a copper catalyst. orgsyn.org This method was successfully used in the synthesis of 2-fluoro-4-methoxyaniline, a potential precursor. orgsyn.org

Starting from Methoxy Precursors : A more straightforward approach is to begin the synthesis with a precursor that already contains the methoxy group at the correct position. For example, starting from 2-bromo-6-methoxythiophenol would position the methoxy group to become the 7-methoxy substituent in the final benzothiophene product after cyclization.

Demethylation : In some synthetic strategies, a dimethoxy compound might be formed. Selective demethylation of one methoxy group can be achieved using reagents like boron tribromide (BBr₃), boron trichloride (B1173362) (BCl₃), or aluminum chloride (AlCl₃) with a thiol reagent such as ethanethiol. google.com This is particularly useful for achieving specific substitution patterns when direct methoxylation is not regioselective.

Novel Synthetic Routes and Process Optimizations for this compound

Proposed Route 1: Late-Stage Fluorination

This route involves constructing the 7-methoxy-1-benzothiophene core first, followed by direct fluorination at the C2 position.

Synthesis of 7-Methoxy-1-benzothiophene : This intermediate can be prepared via several established ring-closure methods. A plausible approach is the transition-metal-free cyclization of 2-(2-fluorovinyl)-3-methoxyanisole with potassium sulfide, drawing from the general method for o-halovinylbenzenes. organic-chemistry.org

Site-Selective Fluorination : The 7-methoxy-1-benzothiophene intermediate would then undergo direct C2-fluorination. Following the procedure used for the 7-methyl analogue, the compound would be treated with n-butyllithium in tetrahydrofuran (B95107) at -78 °C to selectively deprotonate the C2 position. prepchem.com The resulting anion would be quenched with perchloryl fluoride to install the fluorine atom, yielding the target molecule, this compound. prepchem.com

Proposed Route 2: Convergent Synthesis with Pre-functionalized Benzene Ring

This strategy involves building the thiophene ring onto a benzene precursor that already contains the required fluoro and methoxy groups.

Preparation of a Precursor : A potential starting point is 2-fluoro-3-methoxythiophenol. This could be synthesized from 2-fluoroanisole. nih.gov

Ring Closure : The thiophenol would then be subjected to a ring-closure reaction. For example, an iodine-catalyzed cascade reaction with an appropriate alkyne derivative under solvent-free conditions could construct the benzothiophene core. rsc.org Alternatively, reaction with an α-halo ketone followed by acid-catalyzed cyclization is a classic approach.

Process Optimization : Optimization for either route would focus on catalyst and reagent selection. For cyclization steps requiring metal catalysis, palladium-based systems, such as PdI₂/KI for carbonylative cyclizations acs.org, or copper-based systems for thiolation annulations rsc.orgorganic-chemistry.org, could be fine-tuned. For the fluorination step, exploring alternative electrophilic fluorine sources beyond perchloryl fluoride, such as N-Fluorobenzenesulfonimide (NFSI), could potentially improve safety and yield. The use of flow chemistry could also be explored to manage the highly reactive lithiated intermediates and improve the safety and scalability of the fluorination step. researchgate.net

Development of Efficient and Selective Reaction Pathways

The synthesis of this compound is not explicitly detailed in the current literature, however, efficient and selective pathways can be extrapolated from the synthesis of closely related analogues. A plausible and efficient route would involve a multi-step sequence starting from a readily available substituted aniline (B41778) or thiophenol.

One potential strategy begins with the construction of a 7-methoxy-1-benzothiophene core, which can then undergo selective fluorination at the 2-position. The synthesis of 7-methoxy-1-benzothiophene can be achieved through several methods, including the intramolecular cyclization of (2-formyl-6-methoxyphenyl)thio)acetic acid derivatives or via palladium-catalyzed coupling reactions.

A key challenge is the regioselective introduction of the fluorine atom at the C-2 position. The direct electrophilic fluorination of 7-methoxy-1-benzothiophene presents a viable option. The methoxy group at the 7-position is an ortho-, para-directing group, which would activate the benzene ring towards electrophilic substitution. However, the thiophene ring is generally more nucleophilic than the benzene ring, and electrophilic attack typically occurs at the C-3 position of the benzothiophene system. To achieve C-2 fluorination, one could employ a strategy involving lithiation at the 2-position followed by quenching with an electrophilic fluorine source. This approach has been successfully used for the synthesis of the analogous 2-fluoro-7-methylbenzo[b]thiophene. In this reported synthesis, 7-methylbenzo[b]thiophene is treated with n-butyllithium to generate the 2-lithio species, which is then reacted with perchloryl fluoride to install the fluorine atom at the desired position. wikipedia.org A similar strategy could be envisioned for the 7-methoxy analogue.

Alternative pathways could involve the construction of the benzothiophene ring from a precursor that already contains the fluorine and methoxy functionalities in the correct positions. For instance, the reaction of an appropriately substituted 2-bromobenzaldehyde (B122850) or 2-bromophenylacetylene with a sulfur source in the presence of a catalyst could lead to the desired product.

Catalytic Approaches in the Synthesis of the Compound

Catalysis plays a pivotal role in the efficient and selective synthesis of benzothiophene derivatives. Various metal-based and organocatalytic systems have been developed to facilitate key bond-forming reactions.

Palladium catalysis is widely employed for the construction of the benzothiophene skeleton. For instance, palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling of a substituted 2-iodothioanisole (B1305124) with a terminal alkyne, followed by an electrophilic cyclization, is a powerful method for accessing 2,3-disubstituted benzothiophenes. nih.gov Similarly, palladium-catalyzed intramolecular C-S bond formation is a common strategy. amazonaws.com

Copper catalysts are also utilized, often in conjunction with other metals or as the sole catalyst, for C-S bond formation. Copper-catalyzed Ullmann-type couplings of aryl halides with sulfur nucleophiles are a classic approach to forming the precursors for benzothiophene synthesis. researchgate.net

Gold catalysts have emerged as effective tools for the synthesis of benzothiophenes, particularly in the cyclization of alkynyl thioanisoles. Gold(I) complexes can activate the alkyne moiety towards intramolecular attack by the sulfur atom, leading to the formation of the benzothiophene ring under mild conditions. researchgate.net

Iodine-mediated reactions also provide a metal-free alternative for the synthesis of benzothiophenes. Iodine can act as an electrophile to initiate the cyclization of suitable precursors, such as o-alkynylthioanisoles, to furnish 3-iodobenzothiophenes, which can be further functionalized. rsc.org

More recently, photoredox catalysis using organic dyes like eosin (B541160) Y under visible light irradiation has been demonstrated for the synthesis of substituted benzothiophenes via a radical annulation process, offering a greener alternative to traditional metal-catalyzed methods. researchgate.net

Mechanistic Studies of Synthetic Transformations Involving this compound

A thorough understanding of the reaction mechanisms is crucial for optimizing existing synthetic methods and developing novel, more efficient pathways.

Elucidation of Reaction Mechanisms for Key Bond-Forming Steps

The key bond-forming steps in the synthesis of this compound are the formation of the thiophene ring (C-S and C-C bond formation) and the introduction of the fluorine atom (C-F bond formation).

Mechanism of Benzothiophene Ring Formation: The mechanism of benzothiophene formation via electrophilic cyclization of o-alkynyl thioanisoles is well-studied. The reaction is initiated by the attack of an electrophile (e.g., I⁺, Br⁺, or a metal catalyst) on the alkyne, forming a vinyl cation or a metal-complexed intermediate. This is followed by an intramolecular nucleophilic attack by the sulfur atom to form a five-membered ring. Subsequent elimination or rearrangement leads to the aromatic benzothiophene product. researchgate.net In palladium-catalyzed processes, the mechanism often involves an oxidative addition of an aryl halide to the Pd(0) catalyst, followed by insertion of an alkyne and reductive elimination to form the C-C bond, and a final C-S bond formation step.

Mechanism of Electrophilic Fluorination: The mechanism of electrophilic fluorination of aromatic systems is complex and can proceed through different pathways depending on the fluorinating agent and the substrate. wikipedia.orgnih.gov Two primary mechanisms are often considered: a single-electron transfer (SET) pathway and a direct Sₙ2-type attack. In the SET mechanism, an electron is transferred from the aromatic substrate to the electrophilic fluorine source, generating a radical cation and a fluorine radical. These species then combine to form the fluorinated product. The Sₙ2-type mechanism involves the direct attack of the nucleophilic carbon of the aromatic ring on the electrophilic fluorine atom, with the concomitant departure of the leaving group. nih.gov For the fluorination of a pre-formed benzothiophene, theoretical studies on related aromatic compounds suggest that the SET mechanism may be preferred with reagents like Selectfluor. acs.org The choice of fluorinating agent, such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor, can influence the reaction pathway and selectivity. wikipedia.orgmpg.deref.ac.uk

Stereochemical Control and Asymmetric Synthesis Considerations

For many applications, particularly in the pharmaceutical industry, the control of stereochemistry is paramount. While this compound itself is achiral, the synthesis of chiral derivatives or analogues often requires stereoselective methods.

Asymmetric synthesis of benzothiophene derivatives has been achieved through various strategies. One notable approach is the asymmetric hydrogenation of substituted benzothiophenes using chiral ruthenium-N-heterocyclic carbene (Ru-NHC) catalysts. This method allows for the preparation of enantioenriched 2,3-dihydrobenzothiophenes. wikipedia.org

Another strategy involves the use of chiral auxiliaries or catalysts in reactions that construct or functionalize the benzothiophene ring. For example, the asymmetric synthesis of lipoxin A₄ analogues containing a benzothiophene core has been reported, where a key step is a highly stereoselective Noyori transfer hydrogenation to establish the stereochemistry of a benzylic alcohol. researchgate.netrsc.org Friedel-Crafts acylations and Suzuki couplings have also been performed in an asymmetric fashion to generate chiral benzothiophene derivatives. researchgate.net

The development of catalytic asymmetric dearomatization reactions of thiophenes and benzothiophenes is an emerging area that provides access to highly functionalized, chiral sulfur-containing scaffolds. nih.gov These methods often employ chiral catalysts to control the stereochemical outcome of the dearomatization process.

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to minimize the environmental impact of chemical processes.

Sustainable Solvent Systems and Catalyst Recycling

The choice of solvent is a critical factor in the greenness of a synthetic process. Traditional organic solvents are often volatile, flammable, and toxic. The development of syntheses that utilize more sustainable solvents is a key goal of green chemistry.

For the synthesis of benzothiophene derivatives, several greener solvent systems have been explored. Water is an ideal green solvent, and methods for conducting transition metal-catalyzed reactions in aqueous media have been developed. jocpr.comresearchgate.net The use of surfactants to create micelles in water can facilitate the reaction of non-polar organic substrates. For instance, the gold(I)-catalyzed cyclization of 2-alkynyl thioanisoles has been successfully carried out in aqueous micellar media. researchgate.net

Electrochemical synthesis offers another green approach, as it often avoids the need for chemical oxidants or reductants and can be performed in environmentally benign solvents. The electrochemical synthesis of benzothiophene-1,1-dioxides has been reported, showcasing a catalyst- and oxidant-free method. ref.ac.ukrsc.orgbeilstein-journals.org

Catalyst recycling is another important aspect of green chemistry, as it reduces waste and the cost of the process. Homogeneous catalysts can be difficult to separate from the reaction mixture, but techniques such as the use of polymer-supported catalysts or magnetic nanoparticle-supported catalysts can facilitate their recovery and reuse. For example, palladium catalysts supported on various materials have been shown to be recyclable in cross-coupling reactions used to synthesize benzothiophene precursors. researchgate.net The efficiency of these recyclable catalysts can be evaluated over multiple cycles, as illustrated in the table below.

Catalyst SystemReaction TypeSolventReusability (Number of Cycles)Final Yield/Conversion (%)Reference
Polymer-supported triphenylphosphine-Pdγ-additionWater/Toluene360 researchgate.net
Pd/GrapheneHeck cross-couplingAqueous ethanolNot specifiedHigh
MCM-41-supported Pd complexSuzuki-MiyauraNot specified7Maintained activity
Supported ZnGARing-opening polymerizationNot specifiedRecyclableNot specified nih.gov

These examples highlight the ongoing efforts to develop more sustainable and environmentally friendly methods for the synthesis of important heterocyclic compounds like this compound and its analogues.

Atom Economy and Environmental Impact Assessments

The environmental impact of a synthetic route is a critical consideration in modern chemistry, evaluated using metrics that measure efficiency and waste generation. Key metrics include Atom Economy (AE), which calculates the proportion of reactant atoms incorporated into the desired product, and the Environmental Factor (E-Factor), which measures the total mass of waste produced per unit of product. youtube.comyoutube.comyoutube.comyoutube.comyoutube.com

Analysis of the Electrophilic Fluorination Route:

The proposed synthesis of this compound via lithiation and electrophilic fluorination, while direct, presents significant environmental and safety drawbacks.

Atom Economy : This pathway suffers from very poor atom economy. youtube.comyoutube.com The calculation for atom economy is the molecular mass of the desired product divided by the sum of the molecular masses of all reactants. youtube.comyoutube.com In this case, the reactants are 7-methoxy-1-benzothiophene, n-butyllithium, and N-Fluorobenzenesulfonimide (NFSI). The large molecular weight of the NFSI reagent (315.3 g/mol ) and the n-butyllithium are entirely converted into byproducts (benzenesulfonimide and butane, respectively). Only a single fluorine atom (19 g/mol ) from the fluorinating agent is incorporated into the final product, resulting in a substantial amount of chemical waste. Reactions with low atom economy are inherently less "green." youtube.com

Reagent and Solvent Hazards : The use of n-butyllithium is a major concern. It is a pyrophoric reagent, meaning it can ignite spontaneously on contact with air, and it reacts violently with water. wikipedia.orgmt.com It requires handling under strictly inert and anhydrous conditions, increasing operational complexity and risk. The fluorinating agent NFSI is classified as a skin, eye, and respiratory irritant. apolloscientific.co.uknih.gov Furthermore, the reaction requires anhydrous solvents like THF, which contribute to volatile organic compound (VOC) emissions.

Waste Generation (E-Factor) : The E-factor for this type of reaction is high. The waste stream includes the sulfonimide byproduct, lithium salts from the quenching step, and solvent waste. Multi-step syntheses involving protection/deprotection or purification by chromatography further increase the E-factor. Pharmaceutical processes, which often employ such reactions, historically have very high E-factors.

Comparison with Greener Alternatives:

Modern synthetic methods for benzothiophenes offer significant environmental advantages over classical approaches.

Catalytic vs. Stoichiometric Reactions : Methods employing catalysts (e.g., photocatalysis, Pd/Au catalysis) are inherently more atom-economical and generate less waste than stoichiometric reactions. organic-chemistry.orgwikipedia.org Catalysts are used in small amounts and can often be recycled, whereas stoichiometric reagents are consumed and become part of the waste stream.

Milder Conditions : Visible-light photocatalysis and some electrochemical syntheses can be performed at ambient temperature and pressure, reducing energy consumption compared to routes requiring very low (-78 °C) or high temperatures. organic-chemistry.orgrsc.org

Reduced Hazard : Transitioning to catalytic systems eliminates the need for highly reactive and hazardous reagents like organolithiums. mt.comnumberanalytics.com Some modern methods even utilize water or benign solvents, further reducing the environmental footprint. organic-chemistry.org For example, an electrochemical method for C-3 sulfonated benzothiophenes is noted as being practical, efficient, and scalable under oxidant- and catalyst-free conditions. organic-chemistry.org

Table 2: Qualitative Environmental Impact Assessment of Benzothiophene Synthetic Strategies

Synthetic Strategy Atom Economy Reagent Toxicity/Hazard Waste Generation (E-Factor) Overall "Green" Profile
Lithiation / Electrophilic Fluorination Very LowHigh (Pyrophoric n-BuLi, irritant NFSI)High (Stoichiometric byproducts, salts)Poor
Visible-Light Photocatalysis Moderate to HighLow (Organic dye catalyst, mild reagents)Low (Catalytic waste only)Good
Electrochemical Synthesis HighLow to Moderate (Depends on electrolyte)Low (Avoids chemical oxidants)Very Good
Transition-Metal Catalysis Moderate to HighModerate (Metal toxicity is a concern)Low to Moderate (Catalyst recovery is key)Moderate to Good

In-depth Analysis of this compound Remains Elusive Due to Lack of Publicly Available Data

Despite a comprehensive search of scientific literature and chemical databases, detailed structural and electronic characterization data for the compound this compound is not publicly available. As a result, the generation of an in-depth scientific article as per the requested advanced outline cannot be fulfilled at this time.

The absence of this fundamental data makes it impossible to provide a scientifically accurate and detailed analysis covering the specific areas outlined in the user's request. These areas included:

Advanced Structural and Electronic Characterization of 2 Fluoro 7 Methoxy 1 Benzothiophene

X-ray Crystallographic Analysis:Without crystallographic data, the determination of the molecule's solid-state conformation, geometrical parameters, crystal packing motifs, and potential polymorphism is not feasible.

While research exists on various other substituted benzothiophene (B83047) derivatives, the unique combination of a fluorine atom at the 2-position and a methoxy (B1213986) group at the 7-position appears to be a novel or uncharacterized structure within the public scientific domain. The creation of the requested article, with its requisite data tables and detailed research findings, is entirely dependent on the existence of such primary experimental data.

The intricate interplay of substituents on the benzothiophene scaffold significantly influences its electronic and conformational properties. In the case of 2-Fluoro-7-methoxy-1-benzothiophene, the presence of a halogen and a methoxy group at strategic positions introduces a fascinating electronic push-pull system and potential conformational complexities. A thorough understanding of these aspects at a quantum mechanical level is crucial for predicting its reactivity, intermolecular interactions, and potential applications in materials science and medicinal chemistry. This section delves into the advanced computational characterization of this compound, exploring its electronic structure, electrostatic potential, conformational preferences, and the aromatic character of its core.

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

The electronic behavior of a molecule is fundamentally governed by its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals provide key insights into the molecule's reactivity, electronic transition properties, and ability to participate in chemical reactions.

Quantum chemical computations, typically employing Density Functional Theory (DFT) methods, are instrumental in elucidating the FMO characteristics of this compound. The HOMO represents the ability to donate an electron, and its energy level is correlated with the ionization potential. Conversely, the LUMO signifies the ability to accept an electron, and its energy is related to the electron affinity. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a critical parameter that reflects the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap generally implies high stability and low reactivity.

For this compound, the HOMO is expected to be predominantly localized on the electron-rich benzothiophene ring system and the oxygen atom of the methoxy group, which acts as an electron-donating group. The fluorine atom, being highly electronegative, will likely have a more significant influence on the LUMO, drawing electron density towards itself and the adjacent carbon atom. This push-pull electronic effect created by the methoxy and fluoro substituents can lead to a smaller HOMO-LUMO gap compared to the unsubstituted benzothiophene, potentially enhancing its reactivity and rendering it suitable for various chemical transformations.

Table 1: Hypothetical Frontier Molecular Orbital Energies of this compound

Molecular OrbitalEnergy (eV)
HOMO-6.25
LUMO-1.80
HOMO-LUMO Gap4.45

Note: The values in this table are illustrative and represent typical energies for similar heterocyclic systems. Actual values would be determined through specific quantum chemical calculations.

Electrostatic Potential Surface (ESP) Mapping and Charge Distribution

The molecular electrostatic potential (ESP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its non-covalent interaction patterns. The ESP map is generated by calculating the electrostatic potential at the van der Waals surface of the molecule. Different colors on the ESP map represent varying potential values: red indicates regions of negative potential (electron-rich), blue signifies areas of positive potential (electron-poor), and green denotes neutral regions.

In this compound, the ESP map would likely reveal a region of high negative potential (red) around the oxygen atom of the methoxy group and the sulfur atom of the thiophene (B33073) ring, highlighting their nucleophilic character. The fluorine atom, due to its high electronegativity, would also be surrounded by a region of negative potential. Conversely, the hydrogen atoms of the methoxy group and the aromatic ring would exhibit positive potential (blue), indicating their electrophilic nature.

This detailed charge distribution information is crucial for understanding how the molecule will interact with other molecules, such as electrophiles, nucleophiles, and biological receptors. For instance, the negative potential regions are susceptible to electrophilic attack, while the positive regions are prone to nucleophilic attack.

Conformational Landscape and Energy Minima Determination

The presence of the methoxy group introduces a degree of conformational flexibility in this compound. The orientation of the methyl group relative to the benzothiophene ring can vary, leading to different conformers with distinct energies. A comprehensive conformational analysis is essential to identify the most stable conformer(s) and to understand the energetic barriers between them.

Computational methods can be employed to perform a systematic scan of the potential energy surface by rotating the C-O bond of the methoxy group. This analysis helps in identifying the global and local energy minima, which correspond to the most stable and metastable conformations, respectively. It is anticipated that the most stable conformer will have the methyl group oriented in a way that minimizes steric hindrance with the adjacent hydrogen atom on the benzene (B151609) ring. The energy difference between the conformers is typically small, suggesting that multiple conformations might coexist at room temperature. researchgate.net A study on related methoxybenzoyl derivatives of benzothiophene found that the S,O-cis(Z) conformation was more abundant in the equilibrium mixture of two nearly planar conformers. rsc.org

Table 2: Hypothetical Relative Energies of Conformers for this compound

ConformerDihedral Angle (C-C-O-C)Relative Energy (kcal/mol)
A (Global Minimum)~0° (planar)0.00
B~180°1.50

Note: This table presents a simplified, hypothetical scenario. The actual conformational landscape might be more complex.

Aromaticity Indices and Delocalization Characteristics of the Benzothiophene Core

Aromaticity is a fundamental concept in chemistry that describes the enhanced stability and unique reactivity of certain cyclic, planar molecules with delocalized π-electron systems. mdpi.com The benzothiophene core of this compound is an aromatic system, and its degree of aromaticity can be quantified using various computational indices.

One of the most common methods is the Nucleus-Independent Chemical Shift (NICS), which calculates the magnetic shielding at the center of the ring. Negative NICS values are indicative of aromatic character, with more negative values suggesting a higher degree of aromaticity. Another widely used index is the Harmonic Oscillator Model of Aromaticity (HOMA), which is based on the analysis of bond lengths. A HOMA value close to 1 indicates high aromaticity, while a value close to 0 suggests a non-aromatic system.

The substituents can modulate the aromaticity of the benzothiophene core. The electron-donating methoxy group and the electron-withdrawing fluorine atom can influence the electron delocalization within the bicyclic system. It is expected that the benzene ring of the benzothiophene core will exhibit a higher degree of aromaticity compared to the thiophene ring, a common characteristic of this heterocyclic system.

Table 3: Hypothetical Aromaticity Indices for the Benzothiophene Core of this compound

RingNICS(0) (ppm)HOMA
Benzene-9.50.95
Thiophene-6.80.82

Note: These values are illustrative and serve to demonstrate the expected trend in aromaticity for the two rings of the benzothiophene system.

Reactivity and Chemical Transformations of 2 Fluoro 7 Methoxy 1 Benzothiophene

Electrophilic Aromatic Substitution Reactions of the Compound

Electrophilic aromatic substitution (EAS) is a fundamental process for the functionalization of aromatic systems. The outcome of such reactions on 2-Fluoro-7-methoxy-1-benzothiophene is governed by the interplay of the directing effects of the substituents and the intrinsic reactivity of the benzothiophene (B83047) nucleus.

Regioselectivity and Reaction Pathways

The benzothiophene ring system itself typically undergoes electrophilic attack preferentially at the C3 position due to the ability of the sulfur atom to stabilize the resulting cationic intermediate. However, in this compound, the C2 position is already substituted. This directs electrophilic attack to other positions on the ring. The primary sites for electrophilic attack are the C3, C4, C5, and C6 positions.

The methoxy (B1213986) group at C7 is a strong activating group and an ortho, para-director. organicchemistrytutor.comyoutube.com This means it increases the electron density at the positions ortho (C6) and para (C4) to it, making them more susceptible to electrophilic attack. Conversely, the fluorine atom at C2 is a deactivating group due to its high electronegativity, which withdraws electron density from the ring through an inductive effect. ulethbridge.ca However, like other halogens, it is also an ortho, para-director because of its ability to donate a lone pair of electrons through resonance. ulethbridge.ca

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

PositionPredicted ReactivityRationale
C3MinorAdjacent to electron-withdrawing fluorine; electronically less favored than C4 and C6.
C4MajorPara to the strongly activating C7-methoxy group. organicchemistrytutor.comyoutube.com
C5MinorNot significantly activated by either substituent.
C6MajorOrtho to the strongly activating C7-methoxy group. organicchemistrytutor.comyoutube.com

Nucleophilic Substitution Reactions Involving this compound

Nucleophilic substitution reactions provide a powerful avenue for introducing a wide range of functional groups onto the benzothiophene scaffold.

Reactivity at the Fluorine Position for Further Derivatization

The fluorine atom at the C2 position of the benzothiophene ring can potentially be displaced by a nucleophile in a nucleophilic aromatic substitution (SNAr) reaction. The feasibility of this reaction depends on the electron-withdrawing character of the ring system and the nature of the nucleophile. Generally, SNAr reactions are favored when the aromatic ring is substituted with strong electron-withdrawing groups. beilstein-journals.org

While the methoxy group is electron-donating, the inherent aromaticity of the benzothiophene ring and the electronegativity of the sulfur and fluorine atoms can render the C2 position susceptible to nucleophilic attack under certain conditions. Strong nucleophiles such as alkoxides, thiolates, and amines could potentially displace the fluoride (B91410) ion, particularly at elevated temperatures. chemguide.co.uklibretexts.org

Functionalization Strategies at the Methoxy Group and Benzothiophene Core

The methoxy group at C7 offers another site for functionalization. Cleavage of the methyl ether to the corresponding phenol (B47542) can be achieved using reagents like boron tribromide (BBr3) or hydrobromic acid (HBr). The resulting hydroxyl group can then be further modified, for instance, through etherification or esterification, to introduce new functionalities.

Furthermore, deprotonation of the benzothiophene ring using a strong base, such as an organolithium reagent, followed by quenching with an electrophile, is a common strategy for functionalization. The position of deprotonation would be influenced by the directing effects of the existing substituents.

Metal-Catalyzed Coupling Reactions with this compound

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. organic-chemistry.org The this compound scaffold presents multiple opportunities for such transformations.

The C-F bond at the C2 position, while generally strong, can be activated for cross-coupling reactions using specific nickel or palladium catalysts, particularly with electron-rich phosphine (B1218219) ligands. nih.gov This would allow for the introduction of aryl, alkyl, or other groups at this position via reactions like the Suzuki or Stille coupling. worktribe.com

Alternatively, if the benzothiophene core were further functionalized with a halide (e.g., bromine or iodine) at one of the available ring positions (C3, C4, C5, or C6) through electrophilic halogenation, this new handle could be readily employed in a variety of palladium-catalyzed coupling reactions. For instance, a bromo-substituted derivative could undergo Suzuki coupling with boronic acids, Heck coupling with alkenes, or Buchwald-Hartwig amination with amines to generate a diverse library of complex molecules. organic-chemistry.orgnih.gov

Table 2: Potential Metal-Catalyzed Coupling Reactions

Reaction TypeCoupling PartnerPotential Product
Suzuki CouplingArylboronic acid2-Aryl-7-methoxy-1-benzothiophene
Heck CouplingAlkene2-Alkenyl-7-methoxy-1-benzothiophene
Buchwald-Hartwig AminationAmine2-Amino-7-methoxy-1-benzothiophene
Sonogashira CouplingTerminal alkyne2-Alkynyl-7-methoxy-1-benzothiophene

C-F Activation and Cross-Coupling Methodologies

The carbon-fluorine (C-F) bond is the strongest single bond to carbon, making its activation a significant challenge in organic synthesis. However, the C-F bond at the 2-position of a benzothiophene is activated towards certain catalytic systems. Nickel-catalyzed cross-coupling reactions have been shown to be effective for the arylation of 2-fluorobenzofurans and have been successfully applied to 2-fluorobenzothiophene as well.

In a representative reaction, 2-fluorobenzothiophene can be coupled with arylboronic acids in the presence of a nickel catalyst, such as Ni(cod)₂, and a phosphine ligand. This methodology allows for the formation of a C-C bond at the 2-position, replacing the fluorine atom with an aryl group. The reaction proceeds under relatively mild conditions and demonstrates the feasibility of activating the otherwise inert C-F bond in this heterocyclic system.

Table 1: Nickel-Catalyzed Cross-Coupling of 2-Fluorobenzothiophene with Phenylboronic Acid

EntryCatalyst (mol%)Ligand (mol%)BaseSolventYield (%)
1Ni(cod)₂ (10)PCy₃ (20)K₃PO₄Toluene (B28343)48

This data is based on analogous reactions with 2-fluorobenzothiophene and is expected to be applicable to this compound.

The presence of the electron-donating methoxy group at the 7-position is not expected to significantly hinder this transformation, as the reactivity is primarily dictated by the nickel catalyst's ability to oxidatively add into the C-F bond.

C-H Activation and Direct Arylation Strategies

Direct C-H activation is a powerful tool for the functionalization of aromatic and heteroaromatic compounds, avoiding the need for pre-functionalized starting materials. The benzothiophene ring possesses several C-H bonds that can be targeted for direct arylation. The regioselectivity of these reactions is influenced by both electronic and steric factors, as well as the catalytic system employed.

For this compound, the C-H bonds on both the thiophene (B33073) and the benzene (B151609) rings are potential sites for functionalization. The electron-donating methoxy group at the 7-position is expected to activate the C-H bonds at positions 6 and 8 of the benzene ring towards electrophilic attack. Conversely, palladium-catalyzed C-H arylation of electron-rich heteroarenes often proceeds at the most electron-rich positions of the heterocyclic ring. organic-chemistry.org In benzothiophene, the C3 position is generally more susceptible to electrophilic substitution, but C2-selective arylations have also been achieved under specific catalytic conditions. rsc.org

Studies on the direct arylation of substituted thiophenes have shown that the regioselectivity can be controlled by the choice of catalyst and reaction conditions. For instance, the β-arylation of thiophenes can be achieved at room temperature using a palladium catalyst. acs.org In the case of this compound, a competition between C-H activation at the thiophene ring (positions 3) and the benzene ring (positions 4, 5, and 6) is anticipated. The directing effect of the methoxy group would likely favor functionalization on the benzene ring, while the inherent reactivity of the thiophene ring points towards its C-H bonds.

Table 2: Potential Regioselectivity in Direct Arylation of this compound

PositionElectronic EffectPredicted Reactivity
C3Electron-rich position of thiophene ringHigh
C4Ortho to methoxy group (steric hindrance)Moderate
C6Para to methoxy groupHigh

Further experimental studies are required to definitively establish the regiochemical outcome of direct arylation reactions on this specific substrate.

Oxidation and Reduction Chemistry of the Benzothiophene Moiety

Selective Oxidation of the Thiophene Ring

The sulfur atom in the benzothiophene ring can be selectively oxidized to the corresponding sulfoxide (B87167) (S-oxide) and sulfone (S,S-dioxide). These transformations modify the electronic properties of the benzothiophene system, making it more electron-deficient.

A common method for the oxidation of benzothiophenes involves the use of peracids, such as meta-chloroperoxybenzoic acid (m-CPBA). Stepwise oxidation allows for the isolation of the benzothiophene-1-oxide, and further oxidation yields the benzothiophene-1,1-dioxide. Catalytic oxidation methods using reagents like hydrogen peroxide in the presence of a titanium-containing molecular sieve (Ti-MWW) have also been reported for the oxidation of benzothiophene to its sulfoxide and sulfone. researchgate.net

The presence of the fluoro and methoxy substituents is not expected to interfere with the oxidation of the sulfur atom. The resulting this compound-1,1-dioxide is a valuable intermediate, as the electron-withdrawing sulfone group can facilitate nucleophilic aromatic substitution reactions and influence the regioselectivity of further functionalization. For instance, the direct arylation of benzothiophene 1,1-dioxides has been shown to occur selectively at the C2-position. nih.govacs.org

Controlled Reduction Strategies

The reduction of the benzothiophene ring can lead to either 2,3-dihydrobenzothiophene or complete saturation of the heterocyclic ring. Controlled reduction to 2,3-dihydrobenzothiophene can be achieved through catalytic hydrogenation. For example, the hydrogenation of benzothiophene in the presence of a palladium sulfide (B99878) catalyst has been shown to produce 2,3-dihydrobenzothiophene. researchgate.net The selectivity towards the dihydro product is dependent on the reaction conditions, with higher temperatures and longer reaction times potentially leading to over-reduction and ring-opening.

An electrochemical reduction method has also been developed for the preparation of 2,3-dihydrobenzo[b]thiophene (B1596441) 1,1-dioxide from the corresponding benzothiophene sulfone, using electrons as the reducing agent and hexafluoroisopropanol as a hydrogen source. pku.edu.cn This method offers a green and efficient alternative to traditional reduction techniques.

The Birch reduction, using sodium or lithium in liquid ammonia (B1221849) with an alcohol, is a classical method for the partial reduction of aromatic rings. While this reaction is typically applied to benzene and its derivatives, its application to benzothiophene could potentially lead to the reduction of the benzene ring portion of the molecule. The regioselectivity would be influenced by the methoxy group.

Ring-Opening and Ring-Expansion Reactions of the Benzothiophene System

The benzothiophene ring system, while generally stable, can undergo ring-opening and ring-expansion reactions under specific conditions. Ring-opening reactions often involve the cleavage of the C-S bonds. For instance, treatment of benzothiophenes with strong bases like organolithium reagents can lead to ring-opening via an addition-elimination process. researchgate.net

Ring expansion of benzothiophene has been observed in the presence of chloramine-T and a copper catalyst, leading to the formation of larger heterocyclic systems. researchgate.net Dearomatization of benzothiophene derivatives through cycloaddition reactions can also be considered a form of ring system modification, leading to complex three-dimensional structures. acs.orgacs.org While specific examples for this compound are not documented, the general principles of these reactions suggest that this compound could be a substrate for such transformations.

Photochemical and Electrochemical Reactivity Studies of the Compound

The photochemical and electrochemical behavior of benzothiophenes is an area of active research, with potential applications in materials science and organic synthesis.

Photochemical Reactivity: Substituted thiophenes are known to undergo photochemical isomerization reactions. researchgate.netnih.gov Upon irradiation, 2-substituted thiophenes can rearrange to their 3-substituted isomers. While the exact mechanism is complex and can involve several pathways, it highlights the potential for photoinduced transformations in the thiophene ring of this compound. The presence of the methoxy group, a chromophore, may also influence the photochemical behavior of the molecule. Furthermore, photochromic properties have been observed in diarylethene derivatives containing a benzothiophene unit, suggesting that the benzothiophene core can participate in light-induced reversible transformations. researchgate.net

Electrochemical Reactivity: Electrochemical methods have been employed for both the synthesis and transformation of benzothiophene derivatives. The electrochemical reduction of benzothiophene sulfones to dihydrobenzothiophene sulfones has been demonstrated. pku.edu.cn Furthermore, electrochemical methods have been used to generate aryl radicals from diazonium salts, which can then react with alkynes to form substituted benzothiophenes in a paired electrolysis process. xmu.edu.cnxmu.edu.cn These studies suggest that this compound could be a substrate for electrochemical transformations, potentially involving either the fluoro or methoxy group, or the benzothiophene core itself.

Computational Chemistry and Theoretical Modeling of 2 Fluoro 7 Methoxy 1 Benzothiophene

Density Functional Theory (DFT) Calculations Applied to the Compound

Density Functional Theory (DFT) has become a important tool in computational chemistry for investigating the electronic structure of molecules. For 2-Fluoro-7-methoxy-1-benzothiophene, DFT calculations offer a balance between computational cost and accuracy, making it possible to model its properties with a high degree of reliability.

Optimization of Molecular Geometries and Vibrational Frequencies

The first step in the theoretical analysis of this compound involves the optimization of its molecular geometry. This process determines the most stable arrangement of atoms in the molecule by finding the minimum energy structure on the potential energy surface. DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, are commonly employed for this purpose. The optimized geometry provides crucial information on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's steric and electronic properties.

Following geometry optimization, vibrational frequency calculations are performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also yield the theoretical vibrational spectrum (IR and Raman), which can be compared with experimental data to validate the computational model. The vibrational modes are assigned based on the potential energy distribution (PED), offering a detailed picture of the atomic motions associated with each frequency. For substituted benzothiophenes, characteristic vibrational modes include C-S stretching, C-F stretching, and the asymmetric and symmetric stretching of the methoxy (B1213986) group.

Table 1: Predicted Vibrational Frequencies for this compound using DFT

Vibrational Mode Predicted Frequency (cm⁻¹)
C-H stretching (aromatic) 3100-3000
C-H stretching (methoxy) 2950-2850
C=C stretching (aromatic) 1600-1450
C-O stretching (methoxy) 1250-1200
C-F stretching 1100-1000

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

DFT calculations are also highly effective in predicting spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method, combined with DFT, is a standard approach for calculating the ¹H, ¹³C, and ¹⁹F NMR spectra of organic molecules. researchgate.netrsc.orgnih.govresearchgate.net The accuracy of these predictions is crucial for the structural elucidation of newly synthesized compounds. For this compound, the predicted chemical shifts would be sensitive to the electron-donating effect of the methoxy group and the electron-withdrawing nature of the fluorine atom, providing a detailed map of the electronic environment across the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound using DFT/GIAO

Carbon Atom Predicted Chemical Shift (ppm)
C2 155-165 (d, JC-F)
C3 110-120
C3a 125-135
C4 115-125
C5 120-130
C6 110-120
C7 150-160
C7a 130-140

Reaction Mechanism Modeling and Transition State Analysis for Transformations

Theoretical modeling can be extended to investigate the reactivity of this compound in various chemical transformations. By mapping the potential energy surface for a given reaction, it is possible to identify the transition states, intermediates, and products. This analysis provides valuable insights into the reaction mechanism, kinetics, and thermodynamics. For instance, DFT calculations can be used to model electrophilic aromatic substitution reactions on the benzothiophene (B83047) ring, predicting the most likely sites of reaction and the activation energies involved. The presence of the fluoro and methoxy substituents would significantly influence the regioselectivity of such reactions.

Ab Initio and Post-Hartree-Fock Methods for High-Accuracy Studies of the Compound

For even higher accuracy, particularly in the calculation of electronic energies and properties, ab initio and post-Hartree-Fock methods can be employed. While computationally more demanding than DFT, these methods provide a more rigorous treatment of electron correlation, which is essential for a precise description of molecular systems.

High-Accuracy Energy Calculations and Thermodynamic Predictions

Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide highly accurate single-point energy calculations for the optimized geometry of this compound. These energies are crucial for the accurate prediction of thermodynamic properties, such as the heat of formation, Gibbs free energy, and enthalpy. Such data is invaluable for understanding the stability of the compound and its behavior in chemical equilibria.

Electron Correlation Effects on Electronic Properties

The electronic properties of this compound, including its ionization potential, electron affinity, and electronic absorption spectrum, are strongly influenced by electron correlation. Post-Hartree-Fock methods, by explicitly including electron correlation, offer a more accurate description of these properties compared to standard DFT approaches. For example, Time-Dependent DFT (TD-DFT) is often used to predict UV-Vis spectra, but for a more precise determination of excitation energies, especially for charge-transfer states, methods like Equation-of-Motion Coupled Cluster (EOM-CC) may be necessary. These high-level calculations can elucidate the nature of the electronic transitions and the influence of the substituents on the photophysical properties of the molecule.

Table 3: Key Compounds Mentioned

Compound Name
This compound
Benzothiophene
2-Methoxythiophene

Molecular Dynamics (MD) Simulations of this compound

Molecular dynamics (MD) simulations offer a powerful lens to observe the time-dependent behavior of molecules, providing a detailed view of their conformational dynamics and interactions with their environment. For a molecule like this compound, MD simulations can elucidate how its structural flexibility and interactions are influenced by different conditions, particularly the surrounding solvent.

The conformational landscape of this compound is expected to be significantly influenced by the nature of the solvent. MD simulations can track the rotational dynamics of the methoxy group and the subtle puckering of the thiophene (B33073) ring, revealing the accessible conformations in various solvents.

In a non-polar solvent, such as hexane, the molecule's dynamics would be primarily governed by intramolecular forces and steric effects. The methoxy group would likely exhibit greater rotational freedom. Conversely, in polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) or polar protic solvents such as water or methanol, the interactions between the solvent and the polar regions of the molecule—specifically the fluorine and methoxy groups—would play a crucial role. rsc.org These interactions can stabilize certain conformations over others, restricting the rotational freedom of the methoxy group and potentially influencing the planarity of the benzothiophene core.

Simulations can quantify these effects by analyzing dihedral angle distributions and root-mean-square fluctuations (RMSF) of atomic positions. For instance, a narrower distribution of the C-C-O-C dihedral angle of the methoxy group in a polar solvent compared to a non-polar one would indicate solvent-induced conformational restriction.

Table 1: Hypothetical Dihedral Angle Distribution for the Methoxy Group in this compound in Different Solvents

SolventDielectric ConstantPredominant Dihedral Angle (°)Distribution Width (±°)
Hexane1.918030
Dichloromethane (B109758)9.117525
Tetrahydrofuran (B95107)7.517020
Dimethylformamide36.716515

This table presents hypothetical data to illustrate the expected trend of increasing conformational restriction with solvent polarity, as suggested by studies on similar systems. upc.edu

In aqueous solutions, water molecules are expected to form hydrogen bonds with the oxygen atom of the methoxy group and potentially interact with the fluorine atom. rsc.org The analysis of radial distribution functions (RDFs) from MD simulations can quantify the probability of finding a solvent molecule at a certain distance from a specific atom of the solute. This provides a detailed picture of the local solvent structure.

Furthermore, the polarity of the solvent can influence the molecule's dipole moment. The polar environment can induce a larger dipole moment in the solute, which in turn affects its interaction with other molecules. This is a critical factor in understanding the molecule's potential role in biological systems or as a material component. Studies on similar hyperbranched polythiophenes have shown that both conformational flexibility and electronic properties are significantly influenced by the solvent. upc.eduresearchgate.net

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies for this compound Analogues

QSAR and QSPR studies are computational methodologies that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). For analogues of this compound, these studies can guide the design of new derivatives with desired characteristics.

The foundation of any QSAR/QSPR model is the calculation of molecular descriptors, which are numerical representations of a molecule's chemical and physical characteristics. For benzothiophene analogues, a wide array of descriptors can be generated, categorized as follows:

1D Descriptors: Molecular weight, atom counts, etc.

2D Descriptors: Topological indices (e.g., Balaban J index), connectivity indices, and electro-topological state (E-state) indices which describe the electronic and topological environment of each atom.

3D Descriptors: Steric parameters (e.g., molecular volume, surface area), electronic parameters (e.g., dipole moment, partial charges), and spatial descriptors.

For instance, in QSAR studies of benzothiophene-based anticancer agents, descriptors such as electro-topological parameters, polar surface area, and various electronic and steric field descriptors have been shown to be important. researchgate.netpharmacophorejournal.com Similarly, for fluorobenzene (B45895) derivatives, structural and thermodynamic parameters obtained from density functional theory (DFT) calculations have been used to build predictive QSPR models. researchgate.net The selection of the most relevant descriptors is a critical step, often achieved through statistical methods like principal component analysis (PCA) or genetic algorithms to avoid overfitting and build robust models. researchgate.net

Table 2: Examples of Molecular Descriptors Used in QSAR/QSPR Studies of Benzothiophene Analogues

Descriptor ClassSpecific Descriptor ExampleDescription
StericMolar Refractivity (MR)A measure of the volume occupied by an atom or group of atoms.
ElectronicDipole MomentA measure of the separation of positive and negative charges in a molecule.
TopologicalBalaban J IndexA topological index based on the distance matrix of the graph.
Quantum-ChemicalHOMO/LUMO EnergiesEnergies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals.
Electro-TopologicalE-state IndicesCombines electronic and topological information for each atom.

Once relevant descriptors are selected, a mathematical model is developed to correlate these descriptors with the activity or property of interest. Various statistical methods are employed for this purpose, including:

Multiple Linear Regression (MLR): Creates a linear equation relating the descriptors to the activity.

Partial Least Squares (PLS): A method suitable for datasets with more descriptors than compounds and where descriptors may be correlated. researchgate.net

Machine Learning Methods: Techniques like support vector machines (SVM), random forests, and neural networks are increasingly used to capture complex, non-linear relationships. chemrxiv.org

For benzothiophene analogues, QSAR models have been successfully developed to predict their anticancer activity. researchgate.netnih.govacs.org These models often reveal that steric and electrostatic interactions are key determinants of activity. For example, a 3D-QSAR study on benzothiophene derivatives as Factor IXa inhibitors showed that steric and electrostatic fields at specific grid points around the aligned molecules were crucial for inhibitory activity. pharmacophorejournal.com

Predictive models for chemical reactivity can also be established. For instance, the site of electrophilic or nucleophilic attack on the benzothiophene ring system can be predicted based on calculated properties like local atomic charges or Fukui functions. researchgate.net These models are invaluable for designing new synthetic routes and for understanding the metabolic fate of these compounds. The ultimate goal is to create predictive models that can accurately forecast the properties and reactivity of novel this compound analogues before their synthesis, thereby accelerating the discovery of new functional molecules. nih.gov

Biological Interaction Studies of 2 Fluoro 7 Methoxy 1 Benzothiophene and Its Derivatives Non Clinical Focus

Molecular Target Identification and Validation (In Vitro and In Silico Approaches)

The initial stages of drug discovery and molecular probe development often involve a combination of in vitro assays and computational modeling to identify and validate biological targets. For a novel scaffold like 2-Fluoro-7-methoxy-1-benzothiophene, this process would begin by screening against a panel of enzymes and receptors, followed by computational analysis to understand the nature of these interactions at a molecular level.

Benzothiophene (B83047) derivatives have demonstrated significant activity as enzyme inhibitors. For instance, a series of benzothiophene piperazine (B1678402) and piperidine (B6355638) ureas have been identified as potent inhibitors of fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids. nih.gov These compounds act by covalently modifying the enzyme's active site serine nucleophile. nih.gov Similarly, benzothiophene carboxylate derivatives have been shown to be allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase (BDK), an important regulator of branched-chain amino acid metabolism. semanticscholar.org

Another class of benzothiophene derivatives, the benzo[b]thiophen-3-ols, have been investigated as inhibitors of human monoamine oxidase (hMAO), enzymes that are crucial in the metabolism of neurotransmitters. nih.gov The inhibitory activity of these compounds was evaluated using recombinant human MAO-A and MAO-B in cell-free systems, with kynuramine (B1673886) as a substrate. nih.gov The results indicated that many of these derivatives were selective inhibitors of the MAO-B isoform. nih.gov

Given these precedents, it is plausible that this compound and its analogs could be screened against a panel of enzymes, including hydrolases, kinases, and oxidoreductases, to identify potential inhibitory or activating effects. The presence of the fluorine atom and the methoxy (B1213986) group would be expected to influence the electronic properties and binding interactions of the molecule, potentially leading to novel target engagement.

Table 1: Examples of Enzyme Inhibition by Substituted Benzothiophene Derivatives

Compound ClassTarget EnzymeMode of ActionReference
Benzothiophene piperazine/piperidine ureasFatty Acid Amide Hydrolase (FAAH)Covalent modification of active site serine nih.gov
Benzothiophene carboxylatesBranched-chain α-ketoacid dehydrogenase kinase (BDK)Allosteric inhibition semanticscholar.org
Benzo[b]thiophen-3-olsHuman Monoamine Oxidase B (hMAO-B)Competitive inhibition nih.gov

The benzothiophene scaffold is also a recognized pharmacophore for receptor ligands. For example, substituted N1-benzenesulfonylindole analogs, which share structural similarities with benzothiophenes, have been studied for their binding affinity to the human 5-HT6 serotonin (B10506) receptor. nih.gov These studies suggest that substituents on the aromatic ring system can significantly influence receptor affinity through their electronic effects. nih.gov

While specific receptor binding data for this compound is not available, a comprehensive in vitro screening campaign would be a logical step in its biological characterization. This would typically involve radioligand binding assays against a broad panel of G-protein coupled receptors (GPCRs), ion channels, and nuclear receptors. The stability of the ligand-protein complex is a key determinant of affinity and can be influenced by the conformational changes induced in the protein upon ligand binding. nih.gov Techniques such as thermal shift assays and urea (B33335) polyacrylamide gel electrophoresis can provide insights into these conformational changes and the stability of the resulting complex. mdpi.com

Computational methods are invaluable for predicting and rationalizing the interactions between small molecules and their protein targets. nih.gov Molecular docking studies, for instance, can be used to predict the binding pose of a ligand within the active site of a protein, while molecular dynamics (MD) simulations can provide insights into the dynamic behavior and stability of the protein-ligand complex over time. mdpi.comijpsjournal.com

For the benzo[b]thiophen-3-ol inhibitors of hMAO-B, molecular docking studies were employed to understand the potential binding site interactions and to guide further chemical modifications to improve activity. nih.gov Similarly, 3D-QSAR (Quantitative Structure-Activity Relationship) analysis has been used to build predictive models for the antitumor activity of novel substituted benzothiophene derivatives. nih.gov

In the case of this compound, computational modeling could be used to dock the molecule into the active sites of various enzymes and receptors. These models would help to identify key interactions, such as hydrogen bonds, hydrophobic contacts, and halogen bonds, that contribute to binding affinity and selectivity. nih.gov MD simulations could then be used to assess the stability of these predicted binding modes and to explore the conformational changes that may occur upon ligand binding.

Structure-Activity Relationship (SAR) Studies for In Vitro Biological Potency

SAR studies are crucial for optimizing the biological activity of a lead compound. By systematically modifying the chemical structure and observing the effects on in vitro potency, researchers can identify the key structural features required for target engagement.

To establish a clear SAR for the this compound scaffold, a series of analogs would need to be synthesized and tested. These modifications would typically involve:

Substitution at the 2-position: The fluorine atom at the 2-position could be replaced with other halogens (Cl, Br, I), small alkyl groups, or hydrogen bonding moieties to probe the importance of this substituent for biological activity.

Modification of the 7-methoxy group: The methoxy group at the 7-position could be altered to other alkoxy groups of varying chain length or replaced with other electron-donating or electron-withdrawing groups to assess the impact of electronics and sterics at this position.

Substitution at other positions on the benzothiophene ring: Introducing substituents at positions 3, 4, 5, and 6 would provide a comprehensive understanding of the steric and electronic requirements for optimal activity.

The synthesis of such derivatives is well-precedented in the literature, with various methods available for the construction of substituted benzothiophenes. nih.govorganic-chemistry.org

The in vitro biological data obtained for the synthesized analogs would be correlated with their structural features to build a robust SAR model. For example, in the development of benzothiophene-based FAAH inhibitors, SAR studies revealed that the nature of the substituents on the benzothiophene ring had a significant impact on the inhibitory potency. nih.gov Similarly, for the hMAO-B inhibitors, the SAR indicated that the electronic properties of the substituents on the aryl ring played a crucial role in determining the inhibitory activity and selectivity. nih.gov

By systematically exploring the chemical space around the this compound scaffold, it would be possible to develop a detailed understanding of its SAR and to optimize its properties for a specific biological application.

Mechanistic Elucidation of Biological Actions at the Molecular Level (Non-Clinical)

The investigation into the molecular mechanisms of a novel compound like this compound is a critical step in understanding its potential as a therapeutic agent. This involves a multi-faceted approach using in vitro cellular models to dissect its biological activity.

Investigation of Affected Biochemical Pathways in Cell-Based Assays

To understand how this compound and its derivatives exert their effects at a cellular level, researchers would typically employ a variety of cell-based assays. These assays are designed to monitor changes in specific biochemical pathways upon treatment with the compound. For instance, if preliminary screenings suggest an anti-inflammatory or anti-cancer potential, relevant pathways would be investigated.

A common approach involves the use of reporter gene assays, where cells are engineered to express a reporter protein (e.g., luciferase or green fluorescent protein) under the control of a specific promoter that is regulated by the pathway of interest. A change in the reporter signal would indicate that the compound is modulating that pathway.

Table 1: Hypothetical Biochemical Pathway Analysis of a this compound Derivative in a Non-Human Cancer Cell Line

Pathway InvestigatedAssay TypeHypothetical ObservationImplication
NF-κB SignalingLuciferase Reporter AssayDose-dependent decrease in luciferase activityPotential anti-inflammatory or anti-proliferative effects
MAPK/ERK SignalingWestern Blot for p-ERKReduction in phosphorylated ERK levelsInhibition of cell growth and proliferation pathways
Apoptosis PathwayCaspase-3/7 Activity AssayIncrease in caspase activityInduction of programmed cell death in cancer cells

Cellular Uptake and Intracellular Localization Studies in Non-Human Cell Lines

Understanding if and how this compound enters cells and where it accumulates is fundamental to interpreting its biological activity. These studies are typically conducted using non-human cell lines to avoid the complexities of human clinical research at this early stage.

Fluorescence microscopy is a powerful tool for these investigations. A fluorescent tag could be chemically attached to the this compound molecule, allowing for its direct visualization within the cell. Co-localization studies with fluorescent markers for specific organelles (e.g., mitochondria, endoplasmic reticulum, nucleus) would reveal its intracellular distribution. While specific studies on the cellular uptake of benzo(a)pyrene have shown it to be a process of spontaneous transfer through the aqueous phase, the uptake mechanism for a fluorinated and methoxylated benzothiophene could differ. nih.gov

Chemoinformatics and Ligand-Based Drug Design Approaches for Target Interaction

Chemoinformatics and computational modeling play a pivotal role in modern drug discovery, enabling the rational design of new molecules and the prediction of their biological activities.

Virtual Screening for Novel Ligands Interacting with Specific Targets

If a biological target for the benzothiophene scaffold is identified, virtual screening can be employed to search large compound libraries for other molecules that are likely to bind to the same target. This process involves computationally docking thousands or even millions of compounds into the three-dimensional structure of the target protein. The compounds are then ranked based on their predicted binding affinity. This approach has been successfully used to identify potential inhibitors for various targets, including viral proteases. researchgate.netmeddiscoveries.orgchemrxiv.org

The general workflow for such a screening process is outlined below:

Table 2: Generalized Virtual Screening Workflow

StepDescription
1. Target Selection and PreparationA high-resolution 3D structure of the biological target is obtained from a protein database.
2. Ligand Library PreparationA large database of chemical compounds is prepared for docking.
3. Molecular DockingThe ligand library is computationally docked into the active site of the target protein.
4. Scoring and RankingThe docked poses are scored based on their predicted binding affinity and other parameters.
5. Hit Selection and Experimental ValidationThe top-ranking compounds are selected for experimental testing to confirm their activity.

Pharmacophore Modeling and Lead Generation Strategies

Pharmacophore modeling is a powerful ligand-based drug design technique. A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) that a molecule must possess to bind to a specific biological target.

For a series of active this compound derivatives, a pharmacophore model could be generated. This model would highlight the key structural motifs crucial for their biological activity. A study on arylbenzothiophene derivatives identified the importance of features like a phenolic hydroxyl group and a ketonic linkage for their inhibitory activity in MCF-7 cells. nih.gov Similarly, a pharmacophore model for this compound derivatives would guide the synthesis of new, potentially more potent, compounds.

This model can then be used as a 3D query to search for other molecules in a database that fit the pharmacophore, thus identifying novel lead compounds.

Emerging Applications of 2 Fluoro 7 Methoxy 1 Benzothiophene in Chemical Sciences Excluding Medicinal/clinical

Agrochemical Research and Development Utilizing 2-Fluoro-7-methoxy-1-benzothiophene

Benzothiophene (B83047) and its derivatives are recognized for their broad range of biological activities, which has prompted investigations into their potential use in agriculture. benthamdirect.comnih.gov Reviews on the subject suggest that benzothiophene scaffolds possess properties that could be harnessed for developing new pesticides, including fungicides and herbicides. rsc.org

While some sulfur-containing heterocyclic compounds have been investigated for their herbicidal properties, there is a notable lack of specific research focused on this compound. Studies on related structures, such as 2,1-benzothiazine derivatives, have shown promising post-emergent herbicidal activities against certain weeds. researchgate.net However, no direct data on the herbicidal effects of this compound or closely related benzothiophene structures were identified in the performed literature search. This remains a largely unexplored area for this class of compounds.

The antifungal potential of benzothiophene derivatives is mentioned in several reviews of their pharmacological activities. nih.govktu.edursc.org For example, the marketed drug Sertaconazole, which contains a benzothiophene core, is an antifungal agent. chemeurope.comwikipedia.org Additionally, studies on related benzothiazole (B30560) derivatives have demonstrated growth inhibition of dermatophytes. nih.gov Despite these indications of antifungal potential within the broader class of sulfur-containing heterocycles, specific studies detailing the fungicidal activity of this compound for agrochemical purposes were not found. This suggests that its potential in this area has yet to be systematically investigated.

Insecticidal Activity Studies

The incorporation of fluorine atoms into organic molecules is a well-established strategy in the development of modern agrochemicals, often leading to enhanced efficacy and metabolic stability. nih.govnih.gov While direct studies on the insecticidal properties of this compound are not extensively documented in publicly available literature, research on other fluorinated heterocyclic compounds provides a strong rationale for its investigation in this area.

Fluorinated compounds have been shown to exhibit potent insecticidal activity through various mechanisms of action. For instance, the introduction of fluorine into phenylpyrazole and anthranilic diamide (B1670390) insecticides has been demonstrated to significantly increase their bioactivity against various pests. nih.govnih.gov One study on fluoro-substituted phenylpyrazole analogues revealed that a compound with a 2,4,6-trifluoro-substituted benzene (B151609) ring exhibited notable insecticidal activity against Mythimna separata. nih.gov Another analogue showed enhanced activity against Plutella xylostella. nih.gov These findings underscore the potential of fluorine substitution to positively influence insecticidal potency.

Given that the benzothiophene scaffold itself is a known pharmacophore, the combination of this nucleus with a fluorine atom at the 2-position and a methoxy (B1213986) group at the 7-position could lead to novel insecticidal agents. The methoxy group might influence the compound's lipophilicity and metabolic profile, which are critical factors for its effectiveness as an insecticide. Future research could involve the synthesis and screening of this compound and its derivatives against a panel of agricultural pests to determine their efficacy and mode of action.

Table 1: Examples of Fluorinated Compounds with Insecticidal Activity

Compound ClassTarget PestsKey FindingsReference
Fluoro-substituted phenylpyrazole analoguesMythimna separata, Plutella xylostellaIntroduction of fluorine increased insecticidal activity. nih.govnih.gov
Trifluoromethylpyrimidine derivativesSpodoptera frugiperda, Mythimna separataModerate to good insecticidal activity observed. researchgate.net

This table is illustrative and based on research on related fluorinated compounds, not this compound itself.

Catalysis and Ligand Design with the Compound

The unique electronic properties of the benzothiophene ring system, further tuned by the electron-withdrawing fluorine and electron-donating methoxy groups, make this compound an intriguing candidate for applications in catalysis and ligand design.

Benzothiophene derivatives have been explored as ligands for transition metal catalysts. rsc.org The sulfur atom in the thiophene (B33073) ring can coordinate to metal centers, and the fused benzene ring provides a rigid scaffold. The electronic nature of the substituents on the benzothiophene core can significantly influence the properties of the resulting metal complex and its catalytic activity.

For instance, research has shown that π-donating methoxy groups can increase the catalytic activity of certain metal complexes. acs.org Conversely, the presence of a fluorine atom, a strong π-acceptor, can also enhance catalytic performance in other systems. nih.gov The combination of these opposing electronic effects in this compound could lead to novel ligands with unique coordination properties. These ligands could find application in a variety of homogeneous catalytic reactions, such as cross-coupling reactions, hydrogenations, and carbonylations. acs.orgacs.org

Table 2: Potential Catalytic Applications Based on Substituted Benzothiophenes

Catalytic ReactionMetal CenterRole of Benzothiophene DerivativePotential AdvantageReference
Cross-CouplingPalladium, NickelLigandEnhanced stability and selectivity nih.govacs.org
HydrogenationRutheniumLigandAsymmetric induction rsc.org
CarbonylationPalladiumLigandControl of reactivity acs.org

This table presents potential applications for this compound based on research on related compounds.

Organocatalysis has emerged as a powerful tool in synthetic chemistry, and the development of novel organocatalysts is an active area of research. nih.gov The chiral derivatization of the this compound scaffold could yield new classes of organocatalysts. The benzothiophene unit can provide a rigid backbone for the catalyst, while the fluorine and methoxy groups can influence its stereochemical and electronic properties.

Recent studies have highlighted the use of benzothiophene derivatives in asymmetric synthesis. For example, the atroposelective synthesis of benzothiophene derivatives has been achieved with high enantioselectivity. rsc.org Furthermore, organocatalysts have been successfully employed in the asymmetric synthesis of fluorine-containing compounds. chimia.ch This suggests that a chiral organocatalyst based on the this compound framework could be effective in mediating various asymmetric transformations.

Chemical Probes and Imaging Agents Based on this compound

The inherent fluorescence of many aromatic systems, including benzothiophenes, makes them attractive platforms for the development of chemical probes and imaging agents.

Benzothiophene derivatives have been successfully utilized as fluorescent probes. bohrium.comnih.gov These probes can be designed to respond to specific analytes or changes in their environment, such as polarity, through mechanisms like intramolecular charge transfer (ICT). A recent study reported a benzothiophene-based fluorescent probe that could simultaneously detect changes in solvent polarity and the presence of cyanide ions, with distinct fluorescence signals for each. bohrium.comnih.gov

The this compound core, with its donor (methoxy) and acceptor (fluoro) character, is well-suited for creating probes based on the ICT mechanism. The fluorescence properties of such a probe would be expected to be sensitive to the polarity of its microenvironment. This could be exploited for developing probes to study non-human biological systems, for example, to visualize cellular membranes or to monitor protein-protein interactions in vitro.

Table 3: Characteristics of a Benzothiophene-Based Fluorescent Probe

Probe NameAnalyte(s)Emission Wavelength(s)Key FeatureReference
TPABTPolarity, Cyanide (CN-)766 nm (polarity), 640 nm (CN-)Dual-functional with independent fluorescence channels bohrium.comnih.gov

This table highlights the capabilities of a known benzothiophene-based probe, suggesting potential applications for a probe based on this compound.

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique used in preclinical research. The development of novel radiotracers is crucial for advancing this technology. While there is no specific report on a radiotracer based on this compound, the presence of a fluorine atom makes it a candidate for radiolabeling with fluorine-18 (B77423) (¹⁸F), a commonly used positron-emitting radionuclide.

Future Directions and Research Challenges for 2 Fluoro 7 Methoxy 1 Benzothiophene

Unexplored Synthetic Avenues and Methodological Innovations

The synthesis of the benzothiophene (B83047) core is well-established, with numerous methods reported. chemicalbook.com However, the efficient and selective synthesis of asymmetrically substituted derivatives like 2-Fluoro-7-methoxy-1-benzothiophene calls for the exploration of modern, more sustainable, and atom-economical methodologies. Traditional multi-step syntheses could potentially be supplanted by more innovative approaches.

Future synthetic explorations could focus on:

Photocatalysis : Visible-light-promoted cyclization reactions, such as those between disulfides and alkynes, offer a green and efficient pathway to benzothiophene skeletons. rsc.org Adapting this methodology could provide a mild and selective route to the target compound.

Electrochemical Synthesis : Electrochemical methods present a green alternative for constructing C-S bonds and achieving cyclization under oxidant- and catalyst-free conditions, as demonstrated for C-3 sulfonated benzothiophenes. organic-chemistry.org Investigating similar electrochemical cyclizations of appropriately substituted precursors could be a promising avenue.

Domino and Cascade Reactions : Base-catalyzed domino reactions or iodine-catalyzed cascade reactions of thiophenols with alkynes provide rapid access to complex benzothiophene derivatives in a single pot. organic-chemistry.org Designing precursors for this compound that can undergo such cascade cyclizations would represent a significant increase in synthetic efficiency.

C-H Functionalization : Transition-metal-catalyzed C-H arylation and functionalization are powerful tools for derivatizing heterocyclic cores. organic-chemistry.org A late-stage C-H fluorination or methoxylation on a pre-formed benzothiophene scaffold, or the cyclization of a precursor via C-H activation, could offer novel and efficient synthetic routes.

Table 1: Potential Methodological Innovations for the Synthesis of this compound

Synthetic MethodPotential Catalyst/ConditionsRationale & Potential Advantages
Photocatalytic Cyclization Visible Light, PhotocatalystUtilizes light energy, often proceeds under mild conditions, high functional group tolerance. rsc.org
Electrochemical Synthesis Electrode potential, supporting electrolyteAvoids chemical oxidants and catalysts, can be easily scaled up, environmentally benign. organic-chemistry.org
Domino/Cascade Reactions Base or Iodine CatalysisIncreases molecular complexity in a single step, high atom economy, reduces workup procedures. organic-chemistry.org
Late-Stage C-H Activation Palladium, Copper, or other metalsAllows for direct introduction of functional groups onto the heterocyclic core, enabling rapid diversification. organic-chemistry.org

Integration of Advanced Computational Methodologies and Artificial Intelligence

Before embarking on extensive laboratory synthesis and testing, significant insights into the properties and potential of this compound can be gained through computational chemistry and artificial intelligence (AI).

Computational Chemistry:

Density Functional Theory (DFT): DFT calculations can be employed to predict the compound's molecular geometry, vibrational frequencies (FT-IR, Raman), and NMR chemical shifts. nih.gov Such studies provide a theoretical baseline for experimental characterization. Furthermore, analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can elucidate the electronic properties and reactivity of the molecule. nih.govteresas.ac.in

Quantitative Structure-Activity Relationship (QSAR): If a series of related analogues were synthesized, QSAR models could be developed to correlate specific structural features with biological activity, guiding the design of more potent compounds. researchgate.net

Molecular Docking: To explore its pharmaceutical potential, molecular docking simulations can predict the binding affinity and interaction modes of this compound with various biological targets, such as enzymes or receptors implicated in disease. researchgate.netresearchgate.net This can help prioritize experimental screening efforts.

Artificial Intelligence:

Predictive Modeling: AI and machine learning algorithms can analyze vast datasets of chemical structures and their properties to predict the compound's solubility, toxicity, and potential biological activities, accelerating the initial assessment phase. hilarispublisher.comnih.gov

Generative Models: Deep learning models, such as recurrent neural networks (RNNs), can generate novel molecular structures based on the this compound scaffold, proposing new derivatives with optimized properties for specific applications. mdpi.com

Synthetic Route Prediction: AI tools can also analyze the chemical literature and reaction databases to propose and rank potential synthetic pathways, aiding in the design of efficient and practical laboratory syntheses.

Table 2: Application of Computational and AI Methodologies

MethodologyApplication for this compoundExpected Outcome
Density Functional Theory (DFT) Geometry optimization, electronic structure analysis (HOMO-LUMO), spectroscopic prediction. nih.govInsights into molecular stability, reactivity, and a theoretical fingerprint for identification. teresas.ac.in
Molecular Docking Simulation of binding to known drug targets (e.g., kinases, MAO-B). researchgate.netnih.govIdentification of potential biological targets and prediction of binding modes.
Machine Learning Prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties. nih.govEarly-stage assessment of drug-likeness and potential liabilities.
Generative AI Design of novel analogues with desired therapeutic profiles. mdpi.comGeneration of a virtual library of new compounds for further investigation.

Addressing Key Research Gaps and Overcoming Current Limitations in the Field

The most significant research gap concerning this compound is the near-total absence of published experimental data. The compound is a scientific unknown, and its fundamental characteristics have not been reported. Overcoming this requires a systematic and foundational research program.

Key research gaps include:

Lack of Confirmed Synthesis: No specific, optimized synthesis has been published. The initial challenge is to develop a reliable and scalable synthetic route.

No Physicochemical Characterization: Fundamental properties such as melting point, solubility, and crystallographic structure are unknown. These are essential for any further development.

Unknown Reactivity Profile: The influence of the fluorine and methoxy (B1213986) groups on the electrophilic substitution and other reactions of the benzothiophene ring system has not been experimentally determined. chemicalbook.com

Absence of Biological Data: The compound has not been screened for any biological activities, and its potential as a therapeutic agent or tool compound is entirely speculative.

Future research must systematically address these limitations by moving from computational predictions to empirical validation. This involves synthesizing the compound, performing full spectroscopic and physical characterization, and then undertaking broad screening for biological activity and material properties.

Table 3: Key Research Gaps and Strategies for Resolution

Research GapProposed ResearchObjective
Synthesis & Scalability Develop and optimize a synthetic protocol using modern methods (e.g., photocatalysis, flow chemistry).To establish a reliable and efficient supply of the compound for study.
Physicochemical Data Perform full characterization: NMR, Mass Spectrometry, FT-IR, UV-Vis, and single-crystal X-ray diffraction.To confirm the structure and establish baseline physical and spectroscopic properties.
Chemical Reactivity Investigate reactivity in standard chemical transformations (e.g., electrophilic aromatic substitution, metalation).To understand the electronic influence of the substituents and enable further derivatization.
Biological & Material Screening Test in a broad range of biological assays (e.g., anticancer, antimicrobial) and evaluate photophysical properties. nih.govktu.eduTo identify potential "hit" applications and guide further focused research.

Emerging Interdisciplinary Applications of the Compound

Based on the known applications of the benzothiophene scaffold, this compound holds potential across several interdisciplinary fields. numberanalytics.comktu.edu The specific substitution pattern—a fluorine atom known to enhance metabolic stability and binding interactions, and a methoxy group that can modulate electronic properties and solubility—makes it an intriguing candidate for several advanced applications.

Medicinal Chemistry: The benzothiophene core is a privileged scaffold found in numerous pharmaceuticals. numberanalytics.comnih.gov This compound could serve as a foundational structure for developing novel agents. Potential therapeutic areas include oncology, as some benzothiophenes inhibit tubulin polymerization nih.govktu.edu, and neurodegenerative diseases, where derivatives have shown activity as monoamine oxidase (MAO) inhibitors. nih.gov

Materials Science: Benzothiophene-based molecules are utilized in organic electronics due to their charge transport capabilities. numberanalytics.comresearchgate.net The electronic properties of this compound could make it a candidate for use as a building block in organic semiconductors, organic light-emitting diodes (OLEDs), or organic photovoltaics (OPVs).

Chemical Biology and Sensing: Functionalized heterocycles are often developed as fluorescent probes for detecting specific analytes. teresas.ac.in It could be explored as a platform for developing new chemical sensors, where the fluorine and methoxy groups could be used to tune the photophysical properties and selectivity of the probe.

Table 4: Potential Interdisciplinary Applications

FieldPotential ApplicationRationale based on Structure
Medicinal Chemistry Anticancer, antimicrobial, or CNS agent scaffold. nih.govnih.govktu.eduThe benzothiophene core is a known pharmacophore; fluorine can improve metabolic stability and binding affinity.
Materials Science Building block for organic semiconductors or emitters in OLEDs. numberanalytics.comresearchgate.netThe fused aromatic system provides a rigid, planar core suitable for π-conjugation and charge transport.
Chemical Sensing Core structure for a fluorescent probe. teresas.ac.inThe benzothiophene system is fluorescent, and its properties can be tuned by functionalization to create selective sensors.

Q & A

Q. What are the common synthetic routes for 2-Fluoro-7-methoxy-1-benzothiophene, and how can purity be optimized during synthesis?

  • Methodological Answer : The synthesis often involves palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) to introduce substituents like fluorine or methoxy groups. For example, brominated benzothiophene precursors can react with fluorinated aryl boronic acids under Suzuki-Miyaura conditions . To optimize purity, column chromatography (silica gel, gradient elution with hexane/ethyl acetate) is recommended, followed by recrystallization from ethanol. Monitoring via thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) ensures intermediate purity .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer : Use a combination of NMR spectroscopy (¹H, ¹³C, and ¹⁹F NMR) to confirm substitution patterns and electronic environments. For crystallographic validation, single-crystal X-ray diffraction (SC-XRD) resolves bond lengths and angles, as demonstrated in related benzothiophene derivatives . Computational tools like density functional theory (DFT) can predict molecular orbitals and electrostatic potentials, aiding in understanding reactivity .

Q. What safety protocols are critical when handling fluorinated benzothiophenes?

  • Methodological Answer : Fluorinated compounds often exhibit enhanced reactivity and potential toxicity. Always work in a fume hood with nitrile gloves and lab coats. Use inert atmospheres (argon/nitrogen) for moisture-sensitive reactions. Waste disposal must comply with institutional guidelines for halogenated organics. Refer to safety data sheets (SDS) for specific hazards .

Advanced Research Questions

Q. How can computational modeling guide the design of this compound derivatives for pharmacological studies?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to target receptors (e.g., neurotransmitter receptors). Pair this with molecular dynamics (MD) simulations to assess stability of ligand-receptor complexes over time. For example, fluorinated benzothiophenes may interact with GABA_A receptors, analogous to benzodiazepine derivatives . Validate predictions with in vitro assays like radioligand binding studies .

Q. What strategies resolve contradictions in spectroscopic data for fluorinated benzothiophene derivatives?

  • Methodological Answer : Contradictions in NMR or mass spectrometry (MS) data often arise from tautomerism or solvent effects. Use variable-temperature NMR to identify dynamic processes. For ambiguous MS fragments, high-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) clarifies molecular formulas. Cross-validate with X-ray crystallography when possible .

Q. How can researchers optimize reaction yields in multi-step syntheses of this compound analogs?

  • Methodological Answer : Apply Design of Experiments (DoE) to screen variables (temperature, catalyst loading, solvent polarity). For example, a central composite design (CCD) can identify optimal conditions for Suzuki couplings. Use kinetic studies (e.g., in situ IR spectroscopy) to monitor reaction progress and adjust parameters in real time. Scale-up trials should prioritize reproducibility over maximum yield .

Q. What advanced techniques elucidate the solid-state behavior of this compound in materials science applications?

  • Methodological Answer : Powder X-ray diffraction (PXRD) assesses crystallinity and phase purity, while differential scanning calorimetry (DSC) measures thermal stability. For charge-transfer studies, cyclic voltammetry (CV) and UV-vis-NIR spectroscopy quantify redox potentials and band gaps. Compare results with computational predictions (e.g., Hirshfeld surface analysis) to correlate structure with function .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.